5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2h-chromene
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Overview
Description
5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene is a heterocyclic organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two methyl groups at positions 5 and 7, and a fully saturated pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and a phenol can be catalyzed by an acid or base to form the desired chromene structure .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of green chemistry principles. For example, the use of environmentally benign catalysts such as onion extract has been reported for the synthesis of similar chromene derivatives . This method not only reduces the environmental impact but also enhances the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original chromene structure .
Scientific Research Applications
5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Medicine: Research into its potential therapeutic effects, such as anticancer and antimicrobial activities, is ongoing.
Industry: It is utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism by which 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4H-Chromene: Another member of the chromene family, known for its biological activities such as anticancer and antimicrobial effects.
2H-Chromene: Similar in structure but differs in the position of the double bond, leading to distinct chemical and biological properties.
Uniqueness
5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene is unique due to its specific substitution pattern and fully saturated pyran ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other chromenes .
Properties
CAS No. |
13030-86-9 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene |
InChI |
InChI=1S/C11H18O/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
NEBZURVUZFLFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)OCCC2)C |
Origin of Product |
United States |
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